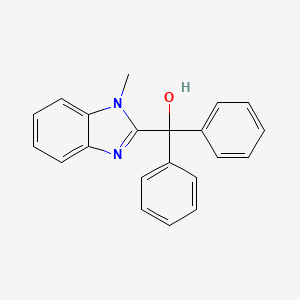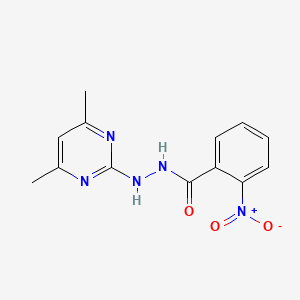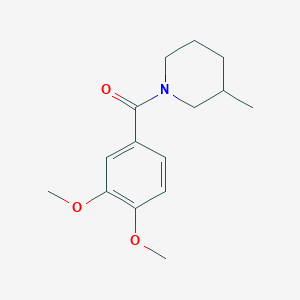
(1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol
Vue d'ensemble
Description
(1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol, also known as MBDM, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and oxidative stress. (1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been shown to inhibit the production of reactive oxygen species (ROS) and reduce the expression of pro-inflammatory cytokines, suggesting that it may have a protective effect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
(1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol can inhibit the growth of cancer cells and reduce the expression of certain genes involved in tumor progression. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neuronal cells. In addition, (1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol in lab experiments is its high purity and yield, which allows for accurate and reproducible results. (1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using (1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol is its relatively high cost, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on (1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of (1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol and to optimize its efficacy and safety for clinical use. Additionally, research on the synthesis of (1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol and related compounds may lead to the development of new drugs with improved properties and applications.
Applications De Recherche Scientifique
(1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (1-methyl-1H-benzimidazol-2-yl)(diphenyl)methanol has also been studied for its potential as an antimicrobial agent, with promising results.
Propriétés
IUPAC Name |
(1-methylbenzimidazol-2-yl)-diphenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-23-19-15-9-8-14-18(19)22-20(23)21(24,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQAOFRYYJYGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3876744.png)
![2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3876749.png)

![N-1,3-benzodioxol-5-yl-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B3876769.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876784.png)
![2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B3876793.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B3876801.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876804.png)
![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-cyclohexyl-3-oxopropanamide](/img/structure/B3876808.png)
![ethyl 2-(2-chlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876825.png)
![3-(1H-indol-3-yl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]propanamide](/img/structure/B3876828.png)

![N'-[1-(4-bromo-3-nitrophenyl)ethylidene]-3,4-dihydroxybenzohydrazide](/img/structure/B3876846.png)